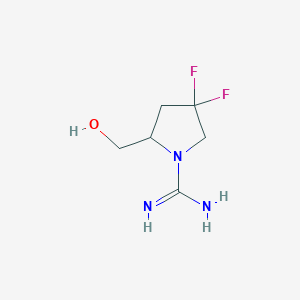
4-Iodo-1-methyl-5-(trimethylsilyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-methyl-5-(trimethylsilyl)-1H-pyrazole is an organosilicon compound that features a pyrazole ring substituted with iodine, methyl, and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-5-(trimethylsilyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 1-methyl-5-(trimethylsilyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-1-methyl-5-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-methyl-5-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Iodo-1-methyl-5-(trimethylsilyl)-1H-pyrazole depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The trimethylsilyl group can provide steric protection and influence the reactivity of the pyrazole ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde
- 4-Iodo-1-methyl-5-nitro-1H-imidazole
- 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Uniqueness
4-Iodo-1-methyl-5-(trimethylsilyl)-1H-pyrazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group can enhance the compound’s stability and influence its reactivity in various chemical reactions. Additionally, the combination of iodine and trimethylsilyl groups on the pyrazole ring makes this compound a versatile building block for the synthesis of diverse organic molecules.
Eigenschaften
Molekularformel |
C7H13IN2Si |
|---|---|
Molekulargewicht |
280.18 g/mol |
IUPAC-Name |
(4-iodo-2-methylpyrazol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C7H13IN2Si/c1-10-7(11(2,3)4)6(8)5-9-10/h5H,1-4H3 |
InChI-Schlüssel |
FVCLOASRLWQESK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)I)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

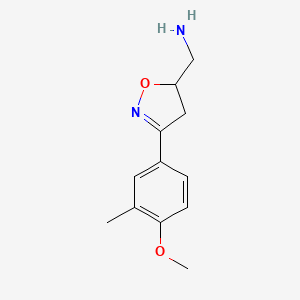
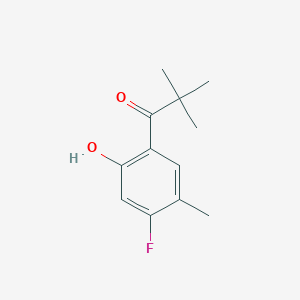
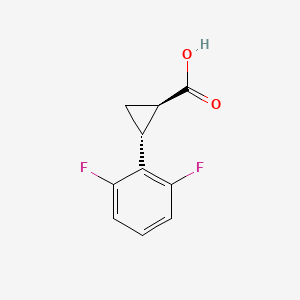
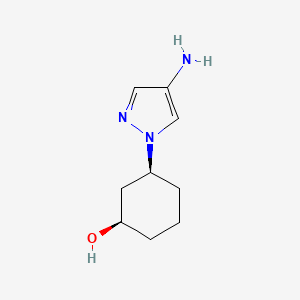
![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)


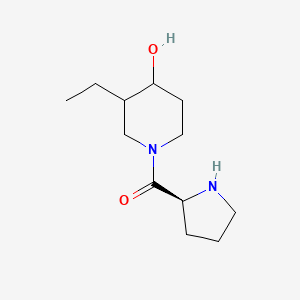
![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)
